molecular formula C9H5N3 B1468356 1,8-Naphthyridine-4-carbonitrile CAS No. 1142927-41-0

1,8-Naphthyridine-4-carbonitrile

Cat. No.: B1468356
CAS No.: 1142927-41-0
M. Wt: 155.16 g/mol
InChI Key: MUWGVXPRUBOCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms.

Biochemical Analysis

Biochemical Properties

1,8-Naphthyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, which is a key enzyme in the fatty acid synthesis pathway . This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its reaction .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney cells, this compound has been shown to reduce cytotoxicity and enhance cell viability . Additionally, it modulates the expression of genes involved in the cell cycle and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of enoyl-ACP reductase (InhA) through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival of Mycobacterium tuberculosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation and detoxification . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its function, as it allows the compound to interact with its target biomolecules effectively .

Chemical Reactions Analysis

1,8-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tuberculosis agent, it targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis. This interaction inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to the bacterium’s death . Molecular docking studies and molecular dynamics simulations have been used to understand the binding pattern and stability of this compound with its target protein .

Comparison with Similar Compounds

1,8-Naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives such as 1,8-naphthyridine-3-carbonitrile and 1,5-naphthyridine. While these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine-3-carbonitrile has been studied for its anti-mycobacterial properties, whereas 1,5-naphthyridine derivatives are explored for their potential in materials science . The unique properties of this compound, such as its specific interactions with biological targets, make it a valuable compound for further research and development .

Properties

IUPAC Name

1,8-naphthyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWGVXPRUBOCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Naphthyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,8-Naphthyridine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1,8-Naphthyridine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1,8-Naphthyridine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1,8-Naphthyridine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1,8-Naphthyridine-4-carbonitrile
Customer
Q & A

Q1: What is the significance of the planar structure observed in 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile?

A1: The study reveals that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile exhibits a nearly planar molecular geometry. [] This planar structure, largely influenced by the methoxy and nitrile substituents, is significant because it allows for efficient π-π stacking interactions between molecules in the solid state. [] These interactions play a crucial role in determining the compound's solid-state packing, which in turn can influence its physical properties like melting point and solubility.

Q2: How does the crystal structure of 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile influence its solid-state interactions?

A2: The crystal structure analysis shows that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile molecules interact with each other through a combination of intermolecular forces. [] Specifically, C—H⋯N and C—H⋯O hydrogen bonds are responsible for forming a three-dimensional polymeric network in the solid state. [] These interactions, along with the aforementioned π-π stacking, contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.